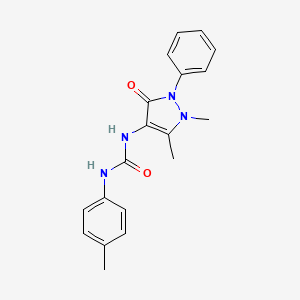

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-1-(3-methoxypropoxy)-3-methylbenzene” is a chemical compound with the molecular formula C11H15FO2 and a molecular weight of 198.23 . It’s important to note that this is not the same as “2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene”, and the properties and reactions of these two compounds could be significantly different.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-1-(3-methoxypropoxy)-3-methylbenzene” include a predicted boiling point of 265.0±25.0 °C and a predicted density of 1.044±0.06 g/cm3 at 20 °C and 760 Torr . Again, these properties may not apply to “this compound”.Scientific Research Applications

Organic Synthesis and Mechanistic Studies

Novel Ion Formation and Reactivity :

- The study by Dahlke and Kass (1992) on the conjugate bases of fluorobenzene and methoxybenzene with nitrous oxide demonstrated the formation of the dehydrophenoxy anion, showcasing the potential of fluorinated nitrobenzenes in generating unusual ions and exploring their reactivity in organic synthesis Dahlke & Kass, 1992.

Molecular Ordering in Smectogenic Compounds :

- Ojha and Pisipati (2003) and Ojha (2005) analyzed the molecular ordering of smectogenic compounds, including fluorinated nitrobenzenes, using quantum mechanics and computer simulations. These studies provide insights into the translatory and orientational motions of such molecules, which are crucial for understanding liquid crystal technologies Ojha & Pisipati, 2003; Ojha, 2005.

Aromatic Nucleophilic Substitution :

- Cervera, Marquet, and Martin (1996) explored the SNAr reactions of various chloronitrobenzenes, revealing how harder nucleophiles like the methoxide anion preferentially substitute fluorine atoms. This study highlights the role of fluorinated nitrobenzenes in developing new synthetic methodologies Cervera et al., 1996.

Materials Science

- Fluorinated Polyimides :

- Feiring, Auman, and Wonchoba (1993) reported the synthesis of new polyimides from 2,2'-bis(fluoroalkoxy)benzidines, derived from 3-(fluoroalkoxy) nitrobenzenes. The resulting polyimide films exhibited promising thermal, mechanical, and electrical properties for electronics applications, underscoring the utility of fluorinated nitrobenzenes in materials science Feiring et al., 1993.

Analytical Chemistry

Fluorescent Labeling for Amino Acids :

- Watanabe and Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids in high-performance liquid chromatography. This application is crucial for sensitive detection and quantification of amino acids, showing the analytical versatility of fluorinated nitrobenzenes Watanabe & Imai, 1981.

Dissociative Electron Attachment Studies :

- Asfandiarov et al. (2007) investigated the electron attachment to nitrobenzene derivatives, including fluoronitrobenzenes, providing insights into the interaction of electrons with these molecules. Such studies are fundamental in understanding the electronic properties of molecules and their potential use in designing new materials and processes Asfandiarov et al., 2007.

properties

IUPAC Name |

2-fluoro-1-(3-methoxypropoxy)-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4/c1-15-5-2-6-16-10-4-3-8(12(13)14)7-9(10)11/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZHDXKZGUATPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)

![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)

![Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2725752.png)